molecular formula C19H28N2O5S2 B2818447 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034539-15-4

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2818447
CAS RN: 2034539-15-4
M. Wt: 428.56
InChI Key: BIBAJERROJSCHR-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H28N2O5S2 and its molecular weight is 428.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Candidate Evaluation

N-substituted derivatives of piperidinyl compounds, similar to the one , have been synthesized and evaluated for their potential as drug candidates for various diseases, including Alzheimer's and cancer. For instance, a series of N-substituted derivatives were synthesized to explore new drug candidates for Alzheimer’s disease, demonstrating their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology (Rehman et al., 2018). Similarly, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing promising results against cancer cell lines (Rehman et al., 2018).

Pharmacological Properties and Use

Piperidine derivatives, including those structurally related to the compound , have been studied for their pharmacological properties and potential therapeutic uses. Various derivatives of piperidines, such as trihexyphenidyl, biperiden, and others, have been explored for their medicinal properties and use in treating conditions like Parkinson's disease (Vardanyan, 2018).

Anticancer Activity

Piperidinyl compounds have been evaluated for their anticancer potential. For instance, a study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed significant anticancer activity, suggesting the potential therapeutic usefulness of such compounds in cancer treatment (Rehman et al., 2018).

Multidrug-Resistant Tuberculosis (MDR-TB)

Related substances to piperidinyl compounds have been detected and characterized in the context of multidrug-resistant tuberculosis (MDR-TB), indicating the relevance of such compounds in developing treatments for challenging bacterial infections (Jayachandra et al., 2018).

Enzyme Inhibition for Neurodegenerative Diseases

Some piperidinyl derivatives have shown promise in enzyme inhibition relevant to neurodegenerative diseases. For example, a series of compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, showing potential therapeutic applications (Khalid et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft. By inhibiting GlyT1, the compound increases the availability of glycine, a neurotransmitter involved in various physiological processes.

Mode of Action

The compound acts as a potent and selective inhibitor of GlyT1 . It binds to the transporter, preventing the reuptake of glycine from the synaptic cleft. This results in an increased concentration of glycine, which can enhance the activation of glycine receptors.

Biochemical Pathways

The inhibition of GlyT1 affects the glycinergic neurotransmission pathway . Increased glycine levels can enhance the activation of glycine receptors, which are involved in the modulation of various neural and cognitive functions. The downstream effects of this modulation can vary depending on the specific physiological context.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of glycinergic neurotransmission . By inhibiting GlyT1 and increasing glycine availability, the compound can modulate the activity of glycine receptors and potentially influence various neural and cognitive functions.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability Additionally, factors such as the presence of other substances in the environment, the specific physiological context, and individual patient characteristics can also potentially influence the compound’s action and efficacy

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S2/c1-27(23,24)17-5-2-15(3-6-17)4-9-19(22)20-14-16-10-12-21(13-11-16)28(25,26)18-7-8-18/h2-3,5-6,16,18H,4,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBAJERROJSCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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